molecular formula C21H25N5O3S B2394359 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396683-72-9

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2394359
CAS No.: 1396683-72-9
M. Wt: 427.52
InChI Key: YBXGHJMJHNXVKH-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps:

  • Step 1: Preparation of 4-(isopropylthio)phenyl group through the thiolation of 4-bromophenyl with isopropylthiol under basic conditions.

  • Step 2: Synthesis of the 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl group, often starting from substituted aniline via diazotization and subsequent reaction with sodium azide.

  • Step 3: Coupling of the two intermediate groups via acylation using acetic anhydride.

Industrial Production Methods: Industrial-scale production might involve optimized conditions:

  • Enhanced yields through the use of catalysts.

  • Controlled temperature and pressure to ensure high purity of the final product.

  • Purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions might target the nitro groups if they are present as intermediates.

  • Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution Conditions: Halogenation using N-bromosuccinimide (NBS) under light.

Major Products Formed

  • Sulfoxides, sulfones, and brominated derivatives depending on the reaction conditions and reagents.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has shown promise in:

  • Chemistry: A potential intermediate in synthesizing more complex organic compounds.

  • Biology: Investigated for its potential use in bioconjugation techniques.

  • Medicine: Explored as a potential pharmacophore in drug design targeting specific biological pathways.

  • Industry: Studied for its application in creating specialized materials or coatings due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various molecular targets:

  • Binding to Enzymes: Modulating activity by either inhibition or activation.

  • Cellular Pathways: Influencing signal transduction pathways which can lead to alterations in cellular functions.

The exact mechanism varies depending on the specific biological context and application being studied.

Comparison with Similar Compounds

Comparison

  • Structural Analogs: Compounds like 2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide may show similar properties but differ slightly in reactivity and applications.

  • Functional Analogs: Other tetrazole-containing compounds often used in pharmaceuticals as bioisosteres for carboxylic acids.

Similar Compounds

  • 2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

  • 2-(4-ethoxyphenyl)-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

The unique isopropylthio and methoxyethyl groups in 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide provide distinct properties that make it a valuable compound for specialized research and applications.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-15(2)30-19-10-4-16(5-11-19)14-20(27)22-17-6-8-18(9-7-17)26-21(28)25(23-24-26)12-13-29-3/h4-11,15H,12-14H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXGHJMJHNXVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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